![molecular formula C8H7NO5 B1421382 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1025871-64-0](/img/structure/B1421382.png)
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
Carboxymethyl compounds are generally derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). They are often used in the production of cellulose derivatives .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carboxymethyl derivatives are typically synthesized through carboxymethylation, a process involving the reaction of a compound with monochloroacetic acid .Molecular Structure Analysis
The molecular structure of carboxymethyl compounds typically involves a carboxylic acid group attached to a hydrocarbon chain. The presence of these functional groups can be confirmed through techniques such as Fourier Transform Infrared (FTIR) spectroscopy .Chemical Reactions Analysis
Carboxymethyl compounds can undergo a variety of chemical reactions, including esterification and crosslinking . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
Carboxymethyl compounds generally exhibit good water solubility, biocompatibility, and biodegradability . Their specific physical and chemical properties can vary depending on the structure of the compound.Scientific Research Applications
Biomedical Applications: Hydrogel Formation
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid: is utilized in the formation of hydrogels with potential biomedical applications. These hydrogels are based on natural, biodegradable materials and have gained interest due to their improved drug delivery profiles and tissue-mimicking architecture. The addition of phytic acid to carboxymethyl cellulose (CMC) engenders the formation of hydrogels stabilized by intermolecular bonds between the functional groups of both compounds . These hydrogels demonstrate antibacterial effects and improve cell viability, making them promising therapeutic scaffolds for skin tissue engineering .
Drug Delivery Systems
The compound plays a significant role in the development of safe drug delivery carriers. Due to its non-toxicity, good biodegradability, and biocompatibility, it’s an excellent candidate for creating CMC hydrogels. These hydrogels can entrap drugs like procaine and release them in a controlled manner, depending on the content of the matrix . This controlled release is crucial for effective therapeutic outcomes.
Tissue Engineering
In the field of tissue engineering, the hydrogels formed using this compound can mimic the natural tissue’s architecture, which is essential for the integration and support of new tissue growth. The biocompatibility assessed on fibroblast cells indicates that these hydrogels can significantly improve cell viability, highlighting their potential as scaffolds .
Water Treatment
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid: is also applied in water treatment processes. CMC-based hybrid composites, particularly their hydrogels, have shown promising results for the effective removal of dye pollutants, various inorganic metal ions, and even some radionuclides from contaminated waters . This application is critical for environmental protection and public health.
Food Industry
In the food industry, this compound is used as various auxiliary agents like thickeners, emulsion stabilizers, and moisture binders due to its odorless, tasteless, non-caloric, and physiologically inert properties . Its versatility makes it a valuable additive in numerous food products and their packaging.
Regenerative Medicine
The hydrogels containing 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid are also explored in regenerative medicine. Their high water content, porosity, and soft consistency make them ideal for applications that require the closest mimic of natural tissue in synthetic biomaterials .
Mechanism of Action
Target of Action
Carboxymethyl derivatives, such as carboxymethyl cellulose (CMC), are known to bind to the surface of cells via their glucopyranose subunits . The specific targets would depend on the exact structure of the compound and the type of cells it interacts with.
Mode of Action
The interaction of carboxymethyl derivatives with their targets often involves binding to specific receptors on the cell surface . This can lead to various changes in the cell, depending on the nature of the compound and the type of cell it interacts with.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, carboxymethyl cellulose is known to affect the ocular surface when used as an ophthalmic lubricant .
Pharmacokinetics
Carboxymethyl derivatives are generally water-soluble, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, carboxymethyl cellulose has been shown to provide symptomatic relief of burning, irritation, and discomfort of the eyes due to dryness or exposure to wind or sun .
Action Environment
The action, efficacy, and stability of carboxymethyl derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Future Directions
Research into carboxymethyl compounds is ongoing, with potential applications in areas such as drug delivery, tissue engineering, and environmental science . Further studies could focus on exploring new synthesis methods, improving the properties of these compounds, and expanding their range of applications.
properties
IUPAC Name |
1-(carboxymethyl)-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-6-2-1-5(8(13)14)3-9(6)4-7(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTVORBQCDSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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